molecular formula C7H10O4 B13398126 2-(2-Methoxycarbonylcyclopropyl)acetic acid

2-(2-Methoxycarbonylcyclopropyl)acetic acid

Katalognummer: B13398126
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: FPGQQCQCZAQBBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxycarbonylcyclopropyl)acetic acid is an organic compound that features a cyclopropyl ring substituted with a methoxycarbonyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycarbonylcyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method includes the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent esterification and hydrolysis steps yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxycarbonylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxycarbonylcyclopropyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxycarbonylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include covalent modification of target proteins or inhibition of enzyme activity. Detailed studies on its molecular interactions are ongoing to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylacetic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    Methoxycarbonylcyclopropane: Does not contain the acetic acid moiety, affecting its chemical behavior and uses.

Uniqueness

2-(2-Methoxycarbonylcyclopropyl)acetic acid is unique due to the presence of both the cyclopropyl ring and the methoxycarbonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C7H10O4

Molekulargewicht

158.15 g/mol

IUPAC-Name

2-(2-methoxycarbonylcyclopropyl)acetic acid

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)

InChI-Schlüssel

FPGQQCQCZAQBBJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.